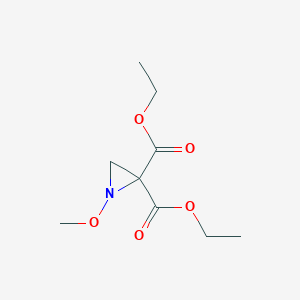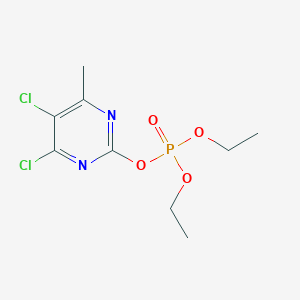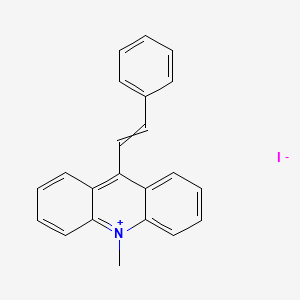
10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide is a chemical compound known for its unique structure and properties It belongs to the class of acridinium compounds, which are characterized by their acridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide typically involves the reaction of 10-methylacridinium with a phenylethenyl group. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction involves the use of benzyltriphenylphosphonium chloride as the ylide and a suitable base to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.
Wissenschaftliche Forschungsanwendungen
10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe in various chemical analyses.
Biology: The compound is employed in biological assays to study cellular processes and interactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide involves its interaction with molecular targets and pathways. The compound can act as a fluorescent probe, binding to specific molecules and emitting light upon excitation. This property is utilized in various assays to detect and quantify biological molecules. Additionally, the compound’s structure allows it to participate in electron transfer reactions, making it useful in redox studies .
Vergleich Mit ähnlichen Verbindungen
- 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium iodide
- 9-Mesityl-10-methylacridinium perchlorate
Comparison: Compared to similar compounds, 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide is unique due to its phenylethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics or reactivity .
Eigenschaften
CAS-Nummer |
60023-01-0 |
|---|---|
Molekularformel |
C22H18IN |
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
10-methyl-9-(2-phenylethenyl)acridin-10-ium;iodide |
InChI |
InChI=1S/C22H18N.HI/c1-23-21-13-7-5-11-19(21)18(20-12-6-8-14-22(20)23)16-15-17-9-3-2-4-10-17;/h2-16H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AACMWJQXFPYRLY-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C=CC4=CC=CC=C4.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethynyl-1-[(prop-2-yn-1-yl)oxy]cyclohexane](/img/structure/B14605989.png)


![1-[(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinolin-4(1H)-yl]ethan-1-one](/img/structure/B14605998.png)

![(E)-but-2-enedioic acid;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14606009.png)
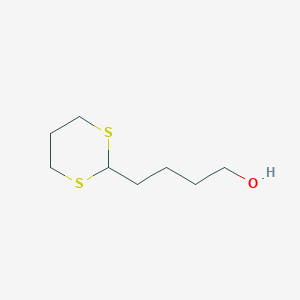

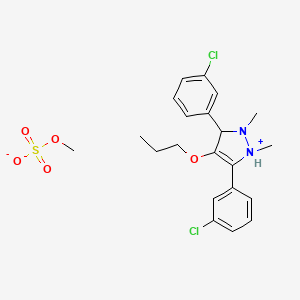
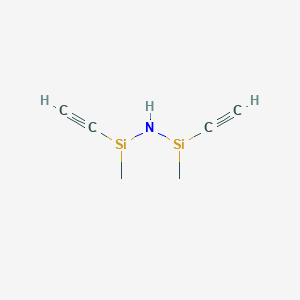
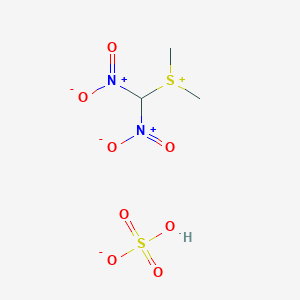
![2,5-Pyrrolidinedione, 1-[1-oxo-3-[(triphenylmethyl)amino]propoxy]-](/img/structure/B14606059.png)
